molecular formula C7H14O B1204226 5-Methylhexan-3-one CAS No. 623-56-3

5-Methylhexan-3-one

Cat. No. B1204226
CAS RN: 623-56-3
M. Wt: 114.19 g/mol
InChI Key: DXVYLFHTJZWTRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methylhexan-3-one-related compounds has been explored through various methodologies, including the development of enantioselective synthesis processes. For instance, a practical and scalable synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one from (R)-1,2-epoxyhex-5-ene demonstrates the catalytic intramolecular cyclopropanation and subsequent oxidation to achieve the desired ketone, illustrating the synthetic accessibility of compounds related to 5-Methylhexan-3-one on a multi-kilogram scale (Alorati et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methylhexan-3-one has been analyzed using various spectroscopic techniques, including vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD), alongside density functional theory (DFT) calculations. These analyses enable the assignment of absolute configuration with high reliability, providing insights into the three-dimensional arrangement of molecules (De Gussem et al., 2013).

Chemical Reactions and Properties

The reactivity of 5-Methylhexan-3-one analogs under various conditions has been a subject of interest. For example, the study of highly delocalized triplet carbenes provides insights into the reactivity and potential transformations of these compounds, showcasing their susceptibility to reactions with molecular oxygen and their ability to undergo photolytic rearrangements (Boganov et al., 2009).

Physical Properties Analysis

The physical properties of 5-Methylhexan-3-one and related compounds have been extensively studied. Investigations include the decomposition and isomerization reactions of 5-methylhex-1-yl radical, providing valuable data on the kinetics and reaction mechanisms that influence the physical behavior of these compounds at various temperatures and pressures (Awan et al., 2010).

Chemical Properties Analysis

The chemical properties of 5-Methylhexan-3-one derivatives have been explored through the synthesis and characterization of new molecules. For instance, the synthesis of 5-methylene-1,3-dioxolan-4-ones from 5-chloromethyl-1,3-dioxolan-4-ones highlights the versatility of 5-Methylhexan-3-one-related compounds as precursors for the generation of compounds with significant chemical diversity (Likhterov et al., 1985).

Scientific Research Applications

  • Synthesis of Natural Product Building Blocks : 5-Methylhexan-3-one derivatives are used as intermediates in the synthesis of various natural products. The chiral characterization of such derivatives, like 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, is crucial for their application in natural product synthesis, as studied by De Gussem et al. (2013).

  • Aromatization of Hydrocarbons : In the study of the aromatization process of hydrocarbons like 3-methylhexanes on platinum catalysts, 5-Methylhexan-3-one derivatives play a role in understanding the mechanism, as explored by Amir-Ebrahimi & Gault (1981).

  • Investigation of Free Radicals : Free radicals produced in selectively deuterated 3-methylhexanes were studied by Ichikawa & Ohta (1987). This research is significant for understanding the behavior of radicals in chemical reactions.

  • Anticancer and Antibacterial Agents : The eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, which includes 5-Methylhexan-3-one derivatives, has been studied for their potential as anticancer, antibacterial, and DNA binding agents, as reported by Gupta et al. (2016).

  • Photochemistry of Aliphatic Ketones : The role of 5-Methylhexan-3-one in the photochemistry of aliphatic ketones, especially in various solvents, was investigated by Encina & Lissi (1976). This study provides insights into the behavior of ketones under different environmental conditions.

  • Decomposition and Isomerization Reactions : The study of the decomposition and isomerization reactions of 5-methylhex-1-yl radical, which is closely related to 5-Methylhexan-3-one, provides insight into the kinetics and reaction mechanisms at various temperatures and pressures, as explored by Awan et al. (2010).

Safety And Hazards

5-Methylhexan-3-one is a flammable liquid and vapor and can be harmful if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .

properties

IUPAC Name

5-methylhexan-3-one
Source PubChem
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InChI

InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVYLFHTJZWTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90211360
Record name 5-Methylhexan-3-one
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Molecular Weight

114.19 g/mol
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Physical Description

Liquid; [MP Biomedicals MSDS], Liquid
Record name 5-Methyl-3-hexanone
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Record name Ethyl isobutyl ketone
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Boiling Point

135 °C
Record name Ethyl isobutyl ketone
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Product Name

5-Methylhexan-3-one

CAS RN

623-56-3
Record name 5-Methyl-3-hexanone
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Record name 5-Methylhexan-3-one
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Record name 5-Methylhexan-3-one
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Record name 5-methylhexan-3-one
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Record name 5-METHYLHEXAN-3-ONE
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Record name Ethyl isobutyl ketone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
L Gao, Z Jiang, I Miletto, E Gianotti, E Rebmann… - Chemical Engineering …, 2023 - Elsevier
… an overall 86 % yield of 1-(tetrahydrofuran-2-yl)-5-methylhexan-3-one at 180 C after 9 h at … and 60 % and 35 % selectivity to 1-(furan-2-yl)-5-methylhexan-3-one and (E)-1-(furan-2-yl)-5-…
Number of citations: 0 www.sciencedirect.com
LA Baeva, LF Biktasheva, AA Fatykhov… - Chemistry of Heterocyclic …, 2015 - Springer
… The reaction of 3,5-dimethyltetrahydro-4H-thiopyran-4-one with formaldehyde in the presence of benzylamine or condensation of pentan-3-one, 5-methylhexan-3-one with …
Number of citations: 6 link.springer.com
MC Hernández-Soto, A Erigoni, C Segarra… - Applied Catalysis A …, 2022 - Elsevier
A series of organic-inorganic hybrid bifunctional organosiliceous catalysts with accessible pendant amine groups as single basic sites (such as propylamine, diethylamine, pyrrolidine) …
Number of citations: 5 www.sciencedirect.com
LA Baeva, LF Biktasheva, AA Fatykhov… - Petroleum Chemistry, 2019 - Springer
… In asymmetric 5-methylhexan-3-one (Ie), the methylene unit of the ethyl group is more reactive than in the isobutyl group and the main product of the reaction is 5-methyl-2-[(…
Number of citations: 1 link.springer.com
LJ Fish, G Pattenden - Journal of Insect Physiology, 1975 - Elsevier
… The mass spectrum of 5-methylhexan-3-one …
Number of citations: 19 www.sciencedirect.com
R Okuno, J Matsuo, H Ishibashi - Chemical and Pharmaceutical …, 2012 - jstage.jst.go.jp
… 1-tert-butyldimethylsilyl-5-chloro-5-methylhexan3-one, which was formed by ring-cleavage of 7, was obtained along with 8a in the case of using less than two equivalents of enones. A …
Number of citations: 1 www.jstage.jst.go.jp
FP Schiestl, S Dötterl - Evolution, 2012 - academic.oup.com
… dodecadienoate 20 2‐Hydroxy‐5‐methylhexan‐3‐one 9 … Ethyl dodecadienoate 20 2‐Hydroxy‐5‐methylhexan‐3‐one 9 … an Ethyl dodecadienoate 20 2‐Hydroxy‐5‐methylhexan‐3‐one …
Number of citations: 140 academic.oup.com
JP Cao, XB Xiao, SY Zhang, XY Zhao, K Sato… - Bioresource …, 2011 - Elsevier
… -2-one and 5-mercapto-5-methylhexan-3-one) and N and S atoms (eg, benzothiazole). 5-Mercapto-5-methylhexan-3-one and dimethyltrisulfide were also detected in PCBO. …
Number of citations: 118 www.sciencedirect.com
R Adams, CCJ Culvenor, CN Robinson… - Australian Journal of …, 1959 - CSIRO Publishing
… (g) 2-Methoxy-5-methylhexan-3-one.-This was prepared by the method used for 2-methoxy4-methylpentan-3-one. From magn~sium (13.1 g), isobutyl chloride (50 g) in ether (300 ml), …
Number of citations: 2 www.publish.csiro.au
LA Baeva, LF Biktasheva, RR Gataullin… - Russian Journal of …, 2022 - Springer
… Previously, diol 7 was discovered by us among the products of the three-component condensation of 5-methylhexan-3-one with formaldehyde and sodium sulfide in the presence of …
Number of citations: 0 link.springer.com

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